
4-Fluoro-3-methoxybiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-methoxybiphenyl is an organic compound with the molecular formula C13H11FO It is a derivative of biphenyl, where one hydrogen atom on the biphenyl ring is replaced by a fluorine atom and another by a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Fluoro-3-methoxybiphenyl is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
4-Fluoro-3-methoxybiphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-fluoro-3-formylbiphenyl.
Reduction: Formation of 3-methoxybiphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
4-Fluoro-3-methoxybiphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Fluoro-3-methoxybiphenyl involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors due to its electronegativity and ability to form strong hydrogen bonds. The methoxy group can also influence the compound’s lipophilicity and overall bioavailability.
類似化合物との比較
Similar Compounds
- 4-Fluoro-4’-methoxybiphenyl
- 4-Fluoro-3-methylbiphenyl
- 4-Fluoro-4’-hydroxybiphenyl
Uniqueness
4-Fluoro-3-methoxybiphenyl is unique due to the specific positioning of the fluorine and methoxy groups on the biphenyl ring. This unique structure can result in distinct chemical and physical properties, such as altered reactivity and enhanced stability compared to other biphenyl derivatives.
特性
分子式 |
C13H11FO |
|---|---|
分子量 |
202.22 g/mol |
IUPAC名 |
1-fluoro-2-methoxy-4-phenylbenzene |
InChI |
InChI=1S/C13H11FO/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3 |
InChIキー |
LHXRSFBBJWNLKI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


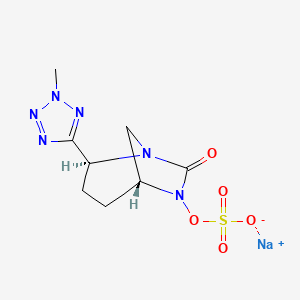

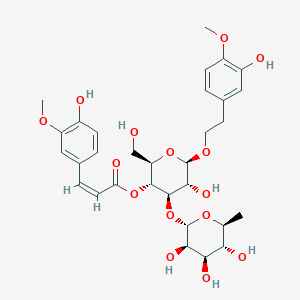
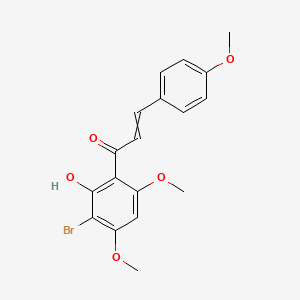

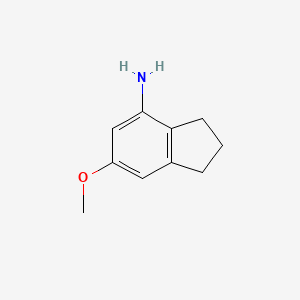
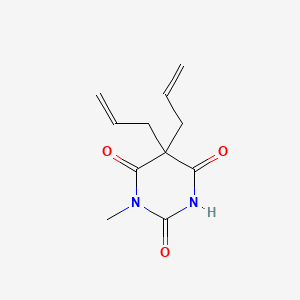


![1h-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14756881.png)
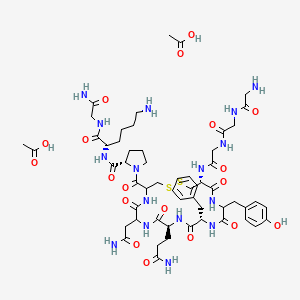


![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)
